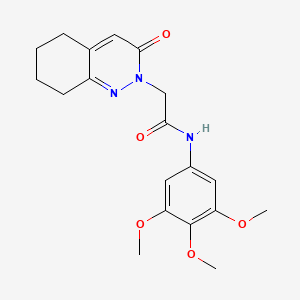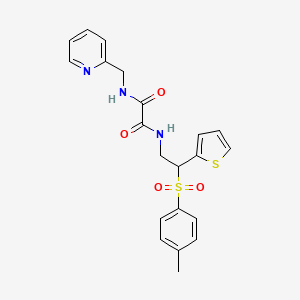![molecular formula C21H25N5O3 B11252894 N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methoxyaniline](/img/structure/B11252894.png)
N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methoxyaniline is a complex organic compound characterized by its unique structure, which includes a tetrazole ring, a cyclopentyl group, and methoxy-substituted phenyl and aniline groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methoxyaniline typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 3,4-dimethoxyphenylacetonitrile can react with sodium azide in the presence of a catalyst such as zinc chloride to form 3,4-dimethoxyphenyl-1H-tetrazole.
Cyclopentylation: The tetrazole derivative can then be subjected to a Friedel-Crafts alkylation reaction with cyclopentyl chloride in the presence of a Lewis acid like aluminum chloride to introduce the cyclopentyl group.
Amination: Finally, the intermediate product can be reacted with 4-methoxyaniline under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The methoxy groups on the phenyl ring can undergo oxidation to form corresponding quinones under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, or bromine (Br₂) in the presence of a Lewis acid for bromination.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
科学研究应用
Chemistry
In organic synthesis, N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methoxyaniline can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
This compound may exhibit biological activity due to the presence of the tetrazole ring, which is known to mimic carboxylate groups in biological systems. It could be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects. The tetrazole ring is a common pharmacophore in many drugs, suggesting that this compound could serve as a lead compound for drug development.
Industry
In the materials science industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methoxyaniline would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The tetrazole ring might mimic carboxylate groups, allowing it to bind to active sites of enzymes or receptors, thereby modulating their activity.
相似化合物的比较
Similar Compounds
- N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2-methoxyaniline
- N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-ethoxyaniline
Uniqueness
N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-methoxyaniline is unique due to the specific positioning of the methoxy group on the aniline ring, which can influence its chemical reactivity and biological activity. The combination of the tetrazole ring with the cyclopentyl and methoxy-substituted phenyl groups provides a distinctive structure that can lead to unique properties and applications.
属性
分子式 |
C21H25N5O3 |
|---|---|
分子量 |
395.5 g/mol |
IUPAC 名称 |
N-[1-[1-(3,4-dimethoxyphenyl)tetrazol-5-yl]cyclopentyl]-4-methoxyaniline |
InChI |
InChI=1S/C21H25N5O3/c1-27-17-9-6-15(7-10-17)22-21(12-4-5-13-21)20-23-24-25-26(20)16-8-11-18(28-2)19(14-16)29-3/h6-11,14,22H,4-5,12-13H2,1-3H3 |
InChI 键 |
JDORNELTKAGKFQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NC2(CCCC2)C3=NN=NN3C4=CC(=C(C=C4)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2,5-Dimethylphenyl)-2-({7-oxo-5-propyl-7H,8H-[1,2,4]triazolo[4,3-A]pyrimidin-3-YL}sulfanyl)acetamide](/img/structure/B11252818.png)
![methyl 4-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B11252825.png)

![2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11252840.png)

![N-(3,4-Dimethylphenyl)-2-({6-[(4-methylphenyl)methyl]-7-oxo-7H,8H-[1,2,4]triazolo[4,3-B][1,2,4]triazin-3-YL}sulfanyl)acetamide](/img/structure/B11252848.png)
![N-(1,3-benzodioxol-5-yl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11252864.png)

![N-cyclohexyl-2-{[7-hydroxy-6-(4-methoxyphenyl)[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11252884.png)
![2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B11252885.png)


